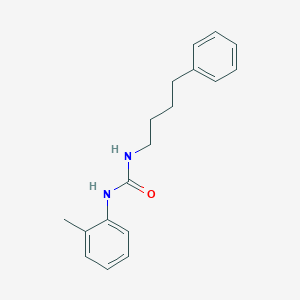
N-(2-methylphenyl)-N'-(4-phenylbutyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methylphenyl)-N’-(4-phenylbutyl)urea is an organic compound that belongs to the class of ureas. This compound is characterized by the presence of a urea functional group, which is bonded to a 2-methylphenyl group and a 4-phenylbutyl group. The structure of this compound allows it to participate in various chemical reactions and makes it useful in different scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylphenyl)-N’-(4-phenylbutyl)urea typically involves the reaction of 2-methylphenyl isocyanate with 4-phenylbutylamine. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under anhydrous conditions to prevent the hydrolysis of isocyanate. The reaction proceeds at room temperature or slightly elevated temperatures, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of N-(2-methylphenyl)-N’-(4-phenylbutyl)urea can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can improve the yield and purity of the product. The use of automated systems also reduces the risk of contamination and increases the efficiency of the production process.
化学反応の分析
Types of Reactions
-
Oxidation: : N-(2-methylphenyl)-N’-(4-phenylbutyl)urea can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of various oxidized derivatives.
-
Reduction: : The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding amines or alcohols.
-
Substitution: : N-(2-methylphenyl)-N’-(4-phenylbutyl)urea can participate in nucleophilic substitution reactions, where the urea group can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, toluene, ethanol.
Conditions: Reactions are typically carried out under anhydrous conditions and at controlled temperatures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield primary or secondary amines.
科学的研究の応用
Chemistry
In chemistry, N-(2-methylphenyl)-N’-(4-phenylbutyl)urea is used as a building block for the synthesis of more complex molecules. Its reactivity allows it to be incorporated into various chemical frameworks, making it valuable for the development of new materials and catalysts.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein binding. Its structure allows it to interact with specific biological targets, providing insights into biochemical pathways and mechanisms.
Medicine
N-(2-methylphenyl)-N’-(4-phenylbutyl)urea has potential applications in medicinal chemistry, particularly in the design of new drugs. Its ability to interact with biological targets makes it a candidate for the development of therapeutic agents for various diseases.
Industry
In the industrial sector, this compound can be used in the production of polymers and resins. Its chemical properties make it suitable for use as a cross-linking agent, improving the mechanical and thermal properties of the final products.
作用機序
The mechanism by which N-(2-methylphenyl)-N’-(4-phenylbutyl)urea exerts its effects involves its interaction with specific molecular targets. The urea group can form hydrogen bonds with proteins and enzymes, altering their activity and function. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects.
類似化合物との比較
Similar Compounds
- N-(2-methylphenyl)-N’-(4-phenylbutyl)carbamate
- N-(2-methylphenyl)-N’-(4-phenylbutyl)thiourea
- N-(2-methylphenyl)-N’-(4-phenylbutyl)guanidine
Uniqueness
Compared to similar compounds, N-(2-methylphenyl)-N’-(4-phenylbutyl)urea is unique due to its specific structural features, which confer distinct reactivity and interaction profiles. For instance, the presence of the urea group allows for stronger hydrogen bonding compared to carbamates or thioureas, making it more effective in certain applications.
Conclusion
N-(2-methylphenyl)-N’-(4-phenylbutyl)urea is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool for scientific research and industrial processes. Understanding its preparation methods, chemical reactions, and mechanism of action can help in the development of new materials and therapeutic agents.
特性
IUPAC Name |
1-(2-methylphenyl)-3-(4-phenylbutyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c1-15-9-5-6-13-17(15)20-18(21)19-14-8-7-12-16-10-3-2-4-11-16/h2-6,9-11,13H,7-8,12,14H2,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVDLBANORSFVMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCCCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49825974 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














